molecular formula C8H18N2O B14284781 2-(Dimethylamino)-N,N-dimethylbutanamide CAS No. 141060-37-9

2-(Dimethylamino)-N,N-dimethylbutanamide

Cat. No.: B14284781
CAS No.: 141060-37-9
M. Wt: 158.24 g/mol
InChI Key: FBSJWHDOIAYXFA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N,N-dimethylbutanamide is an organic compound characterized by the presence of a dimethylamino group and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N,N-dimethylbutanamide typically involves the reaction of dimethylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Butanoyl Chloride: Butanoic acid is reacted with thionyl chloride to produce butanoyl chloride.

    Reaction with Dimethylamine: The butanoyl chloride is then reacted with dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N,N-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated amides.

Scientific Research Applications

2-(Dimethylamino)-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry for the synthesis of copolymers.

    Dimethylaminoethanol: Known for its use in skincare products and as a nootropic.

    N,N-Dimethylaniline: Utilized in the production of dyes and as a reagent in organic synthesis.

Uniqueness

2-(Dimethylamino)-N,N-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Properties

CAS No.

141060-37-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(dimethylamino)-N,N-dimethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-6-7(9(2)3)8(11)10(4)5/h7H,6H2,1-5H3

InChI Key

FBSJWHDOIAYXFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C)C)N(C)C

Origin of Product

United States

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